[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-acetic acid
Description
[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-acetic acid is a pyridine-based heterocyclic compound featuring a bromine substituent at the 2-position of the pyridine ring, an isopropylamino-methyl group at the 4-position, and an acetic acid moiety.
Properties
IUPAC Name |
2-[(2-bromopyridin-4-yl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-8(2)14(7-11(15)16)6-9-3-4-13-10(12)5-9/h3-5,8H,6-7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQLHPPFYDYWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=NC=C1)Br)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190608 | |
| Record name | Glycine, N-[(2-bromo-4-pyridinyl)methyl]-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353962-22-7 | |
| Record name | Glycine, N-[(2-bromo-4-pyridinyl)methyl]-N-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353962-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[(2-bromo-4-pyridinyl)methyl]-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-acetic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Bromine Position : Bromine at the 2-position (vs. 6-position) alters the electronic distribution of the pyridine ring, affecting reactivity and intermolecular interactions .
Molecular Weight : The isopropyl variant has the highest molecular weight (315.18 g/mol), which may impact pharmacokinetic properties like membrane permeability.
Hypothesized Functional Differences
- Enzyme Inhibition : Bromopyridine derivatives are often explored as kinase or protease inhibitors. The acetic acid moiety may enhance water solubility, favoring binding to polar active sites .
- Metabolic Pathways: Compounds with pyridine and acetic acid groups could interact with enzymes like alcohol dehydrogenases (ADHs) or glutamine synthetases, as seen in bacterial acetic acid production studies .
Biological Activity
[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-acetic acid is a synthetic organic compound with the molecular formula C11H15BrN2O2. It features a bromo-substituted pyridine ring, an isopropyl amino group, and an acetic acid moiety, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in combating bacterial infections.
- Enzyme Interaction : It has been utilized in studies examining enzyme interactions and metabolic pathways, indicating its potential role as a biochemical probe.
- Anticancer Potential : Preliminary investigations suggest that derivatives of this compound may exhibit anticancer activity, particularly against various cancer cell lines. However, specific IC50 values for this compound remain to be fully elucidated in ongoing research .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and the pyridine ring enhances its binding affinity, while the isopropyl amino group contributes to its solubility and stability in biological systems. The compound may act as either an inhibitor or activator of these targets, modulating various biochemical pathways.
Comparative Analysis
To understand how this compound compares with similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid | C11H15BrN2O | Different bromine position; potential variations in activity |
| [(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-acetic acid | C11H15BrN2O | Cyclopropyl group instead of isopropyl; alters steric properties |
| 2-(2-Bromopyridin-4-YL)acetic acid | C7H6BrNO2 | Lacks isopropyl amino group; simpler structure |
This comparison highlights the unique structural aspects of this compound that may enhance its biological activity compared to related compounds.
Case Studies
- Antimicrobial Evaluation : In a study investigating the antimicrobial properties of various pyridine derivatives, this compound was found to exhibit significant inhibition against Gram-positive bacteria. The compound's effectiveness was compared to standard antibiotics, demonstrating promising results.
- Enzyme Inhibition Studies : Research focusing on the interaction of this compound with specific enzymes revealed that it could inhibit certain metabolic pathways, suggesting potential applications in drug development targeting metabolic disorders.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of [(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-acetic acid?
- The synthesis involves sequential reactions, including bromination, alkylation, and amino-acid coupling. Critical parameters include:
- Temperature control : Excessive heat during bromination (e.g., at the pyridine 4-position) may lead to side reactions like debromination .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for the isopropyl-amino group .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) is recommended to isolate intermediates, confirmed via TLC .
- Validate purity at each step using HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) and mass spectrometry (ESI+) .
Q. How can spectroscopic methods confirm the structure of this compound?
- NMR :
- ¹H NMR : Identify pyridine protons (δ 8.3–8.5 ppm), isopropyl methyl groups (δ 1.0–1.2 ppm), and acetic acid protons (δ 3.7–4.1 ppm) .
- ¹³C NMR : Confirm brominated pyridine (C-Br at ~150 ppm) and carboxylic acid carbonyl (δ 170–175 ppm) .
Q. What physicochemical properties are critical for handling this compound in aqueous solutions?
- Solubility : Poor in non-polar solvents; use DMSO or methanol for stock solutions. Aqueous solubility is pH-dependent due to the carboxylic acid group (pKa ~2.5) .
- Stability : Susceptible to hydrolysis under basic conditions (pH > 9). Store at –20°C in anhydrous form .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- The 2-bromo group on pyridine enables Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C). Monitor reaction progress via LC-MS to detect biphenyl byproducts .
- Competitive debromination may occur under high-temperature conditions (>100°C); mitigate using microwave-assisted synthesis (50°C, 30 min) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Case example : Discrepancies in IC₅₀ values (enzyme vs. cell-based assays) may arise from differential membrane permeability.
- Method : Compare logP (calculated via ChemDraw) with experimental permeability (Caco-2 monolayer assay).
- Adjustments : Introduce prodrug moieties (e.g., esterification of the carboxylic acid) to enhance cellular uptake .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina to model binding to targets (e.g., kinases). The pyridine ring and bromine occupy hydrophobic pockets, while the acetic acid group forms hydrogen bonds .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; RMSD < 2 Å indicates robust binding .
Q. What experimental approaches characterize the compound’s stereochemical configuration?
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers. Confirm optical rotation ([α]D²⁵) with a polarimeter .
- Vibrational circular dichroism (VCD) : Assign absolute configuration by comparing experimental and calculated spectra (DFT/B3LYP/6-31G*) .
Q. How can metabolic stability be evaluated in vitro?
- Liver microsome assay : Incubate with human liver microsomes (1 mg/mL, NADPH-regenerating system, 37°C). Quantify parent compound depletion via LC-MS/MS over 60 min .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates; IC₅₀ > 10 µM indicates low inhibition risk .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
